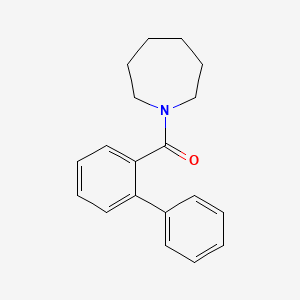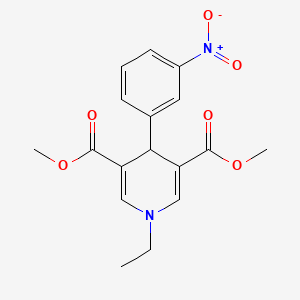
1-(benzylsulfonyl)-4-cyclopentylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzylsulfonyl)-4-cyclopentylpiperazine, also known as BZP, is a synthetic compound that has gained increasing attention in scientific research due to its unique properties. BZP is a piperazine derivative that has been used as a recreational drug, but it also has potential applications in the field of medicine and neuroscience.
Aplicaciones Científicas De Investigación
1-(benzylsulfonyl)-4-cyclopentylpiperazine has been studied for its potential applications in the field of medicine and neuroscience. It has been shown to have an affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(benzylsulfonyl)-4-cyclopentylpiperazine has also been studied for its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, 1-(benzylsulfonyl)-4-cyclopentylpiperazine has been studied for its potential use as a tool in neuroscience research, as it can be used to induce hyperactivity in animal models.
Mecanismo De Acción
1-(benzylsulfonyl)-4-cyclopentylpiperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT2B receptor, which is involved in the regulation of mood and appetite. 1-(benzylsulfonyl)-4-cyclopentylpiperazine also acts as a monoamine oxidase inhibitor, which can lead to increased levels of dopamine and other monoamines in the brain.
Biochemical and Physiological Effects
1-(benzylsulfonyl)-4-cyclopentylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and decreased appetite. However, 1-(benzylsulfonyl)-4-cyclopentylpiperazine can also have negative effects, such as anxiety, paranoia, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(benzylsulfonyl)-4-cyclopentylpiperazine has several advantages for use in lab experiments. It is a relatively inexpensive compound that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to induce specific effects in animal models. However, 1-(benzylsulfonyl)-4-cyclopentylpiperazine also has limitations. It has been shown to have toxic effects at high doses, and its use in animal models may not accurately reflect its effects in humans.
Direcciones Futuras
There are several potential future directions for research on 1-(benzylsulfonyl)-4-cyclopentylpiperazine. One area of interest is its potential use as a treatment for Parkinson's disease. Further research is needed to determine the effectiveness and safety of 1-(benzylsulfonyl)-4-cyclopentylpiperazine in treating Parkinson's disease. Additionally, 1-(benzylsulfonyl)-4-cyclopentylpiperazine could be used as a tool in neuroscience research to better understand the role of serotonin receptors in the regulation of mood and appetite. Further research is also needed to determine the long-term effects of 1-(benzylsulfonyl)-4-cyclopentylpiperazine use and its potential for abuse.
Métodos De Síntesis
1-(benzylsulfonyl)-4-cyclopentylpiperazine can be synthesized through the reaction of piperazine with benzylsulfonyl chloride in the presence of a base such as sodium carbonate. This reaction results in the formation of 1-(benzylsulfonyl)-4-cyclopentylpiperazine as a white crystalline solid. The purity of 1-(benzylsulfonyl)-4-cyclopentylpiperazine can be improved through recrystallization and purification methods.
Propiedades
IUPAC Name |
1-benzylsulfonyl-4-cyclopentylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,14-15-6-2-1-3-7-15)18-12-10-17(11-13-18)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCNDQVDFHTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfonyl)-4-cyclopentylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)


![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)


![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)